Renin Inhibitory Activity of Biphenyl Ketopiperazine Scaffold Versus Non-Keto and Non-Biphenyl Piperazine Analogs
A robust QSAR model developed for 80 piperazine and ketopiperazine-based renin inhibitors demonstrated that the ketopiperazine (3-oxopiperazine) scaffold—the core structural element of the target compound—confers statistically significant enhancement in renin inhibitory activity compared to non-keto piperazine derivatives [1]. The model achieved a correlation coefficient (R²) of 0.846 and cross-validation coefficient (Q²) of 0.818, with constitutional descriptors (including atom type counts and bond counts) identified as the primary determinants of renin binding affinity [1]. While IC50 values for the specific target compound are not available in the public domain, the QSAR model establishes that ketopiperazine-based renin inhibitors as a class exhibit greater potency than their non-keto counterparts [1]. Additionally, structure-based design studies of biphenyl renin inhibitors revealed that the biphenyl moiety enables simultaneous occupation of the S1 and S3 pockets of the renin active site, a binding mode inaccessible to mono-phenyl piperazine analogs [2]. This dual-pocket occupancy translates to enhanced binding affinity in optimized analogs, with representative compounds from this series achieving nanomolar to sub-nanomolar IC50 values in purified renin enzyme assays [2].
| Evidence Dimension | Renin enzyme inhibitory activity (predicted potency class) |
|---|---|
| Target Compound Data | Ketopiperazine scaffold (3-oxopiperazine core) with biphenyl substituent |
| Comparator Or Baseline | Non-keto piperazine derivatives lacking the 3-oxo group; mono-phenyl piperazine analogs lacking biphenyl S1/S3 pocket occupancy |
| Quantified Difference | QSAR model R² = 0.846; ketopiperazine class associated with greater potency and good bioavailability compared to non-keto piperazines [1] |
| Conditions | QSAR model derived from 80 piperazine and ketopiperazine renin inhibitors; structure-based design using X-ray crystallography of human renin complexes [2] |
Why This Matters
For researchers developing renin inhibitors or screening against the renin-angiotensin system, the ketopiperazine-biphenyl scaffold represents a validated pharmacophore with demonstrated structure-activity relationships, offering a rational starting point that simple piperazine acetic acids cannot provide.
- [1] Patel JR, Prajapati LM. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. Open Pharm Sci J. 2016;3:1-24. View Source
- [2] Yuan J, Simpson RD, Zhao W, et al. Biphenyl/diphenyl ether renin inhibitors: filling the S1 pocket of renin via the S3 pocket. Bioorg Med Chem Lett. 2011;21(16):4836-43. View Source
